

Application Notes and Protocols: Machining and Handling of Brittle Samarium-Cobalt Magnets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe machining and handling of brittle **samarium-cobalt** (SmCo) permanent magnets. Adherence to these protocols is crucial to prevent mechanical failure of the magnets, ensure personnel safety, and maintain the magnetic integrity of the material.

Introduction to Samarium-Cobalt (SmCo) Magnets

Samarium-cobalt magnets are a type of rare-earth magnet known for their high magnetic strength, exceptional temperature stability, and resistance to corrosion.^{[1][2][3][4]} These magnets are produced through a sintering process, which involves fusing fine powders at high temperatures.^{[2][5]} This manufacturing method results in a material that is extremely hard and brittle, making it susceptible to chipping and cracking if not handled or machined properly.^{[1][4][6][7][8][9][10]}

There are two main series of SmCo magnets: SmCo5 and Sm2Co17.^{[3][11]} The Sm2Co17 series generally offers higher magnetic properties and a higher maximum operating temperature.^[3] Due to their brittle nature, SmCo magnets are typically machined in their unmagnetized state using specialized techniques.^{[6][8]}

Quantitative Data: Mechanical and Thermal Properties

The following tables summarize the key mechanical and thermal properties of SmCo magnets. Understanding these properties is essential for selecting appropriate machining parameters and handling procedures.

Table 1: Mechanical Properties of **Samarium-Cobalt** Magnets

Property	SmCo5	Sm2Co17	Unit
Density	8.2 - 8.4	8.3 - 8.5	g/cm ³
Vickers Hardness	450 - 500	500 - 600	Hv
Bending Strength	1.2 x 10 ³	-	kg/m ²
Compressive Strength	9.1 x 10 ³	-	kg/m ²
Machining Tolerance (Pressed)	±0.005 (thickness)	±0.005 (thickness)	inches
Machining Tolerance (Other)	±2.5% or ±0.010	±2.5% or ±0.010	inches

Data sourced from multiple references.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Thermal Properties of **Samarium-Cobalt** Magnets

Property	SmCo5	Sm2Co17	Unit
Max. Operating Temperature	250	300 - 350	°C
Curie Temperature	750	800	°C
Reversible Temp. Coef. (Br)	-0.05	-0.03	%/°C
Coefficient of Thermal Expansion (c//)	6	8 - 10	10 ⁻⁶ /°C
Coefficient of Thermal Expansion (c⊥)	13	11	10 ⁻⁶ /°C

Data sourced from multiple references.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Safety Protocols

Handling and machining SmCo magnets present several safety hazards that must be mitigated through strict adherence to the following protocols.

3.1 Personal Protective Equipment (PPE)

- Eye Protection: Safety glasses or goggles are mandatory at all times to protect against sharp splinters that can be ejected if a magnet fractures.[\[6\]](#)[\[16\]](#)
- Gloves: Wear protective gloves to prevent skin irritation from magnet dust and to avoid pinching injuries when handling magnetized parts.[\[16\]](#)[\[18\]](#)[\[19\]](#)
- Respiratory Protection: A mask or respirator should be worn during machining to prevent inhalation of fine dust particles.[\[18\]](#)

3.2 Handling Precautions

- Brittleness: Handle SmCo magnets with care to avoid dropping or subjecting them to mechanical shock, which can cause them to chip or crack.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[16\]](#)
- Magnetic Attraction: When handling magnetized magnets, be aware of their strong attractive forces. Keep them a safe distance from each other and from ferromagnetic materials to prevent them from snapping together, which can lead to shattering and personal injury.[\[7\]](#)[\[11\]](#)[\[16\]](#)[\[20\]](#)
- Children: Keep all magnets, especially small ones, out of the reach of children as they can pose a serious swallowing hazard.[\[6\]](#)[\[7\]](#)[\[20\]](#)
- Sensitive Equipment: Maintain a safe distance between SmCo magnets and magnetically sensitive items such as pacemakers, credit cards, and electronic devices.[\[16\]](#)[\[20\]](#)

3.3 Machining Safety

- Flammability of Dust: The dust generated during the machining of SmCo is flammable and has a low ignition point.[\[5\]](#)[\[6\]](#)[\[20\]](#)[\[21\]](#) Machining must always be performed using a wet

process to suppress dust and minimize the risk of fire.[5][6][7][19]

- Ventilation: Ensure adequate ventilation during machining to control airborne dust.[18]
- Waste Disposal: Grinding waste must not be allowed to dry completely and should be disposed of in accordance with local regulations for flammable solids.[6]

A logical workflow for ensuring safety during the handling and machining of SmCo magnets is illustrated below.

Safety workflow for SmCo magnets.

Experimental Protocols: Machining

Due to their brittle nature, SmCo magnets cannot be machined using conventional methods. The following protocols describe recommended specialized techniques. It is strongly advised to perform machining on unmagnetized magnets.[6][8]

4.1 Grinding

Grinding is the most common method for shaping SmCo magnets.[11]

- Objective: To achieve precise dimensions and surface finish.
- Materials and Equipment:
 - Diamond grinding wheel (coarse for roughing, fine for finishing).[11][22]
 - Surface, cylindrical, or other appropriate grinder.[11]
 - Ample supply of coolant (water-based or oil-based).[7][11][22][23]
 - Secure fixturing to hold the magnet.[22]
- Protocol:
 - Securely mount the unmagnetized SmCo workpiece in the fixture.[22]
 - Select the appropriate diamond grinding wheel based on the desired finish.[11]

- Initiate a continuous and generous flow of coolant directly onto the grinding interface.[5][7][22] This is critical to prevent heat buildup, which can cause thermal shock and cracking, and to suppress flammable dust.[7]
- Begin grinding with light pressure and a steady feed rate.
- Monitor the process continuously for any signs of chipping or cracking.
- Once the desired dimensions are achieved, cease grinding and allow the workpiece to cool completely before removal.
- Clean the workpiece and inspect for any surface defects.

4.2 Wire Electrical Discharge Machining (WEDM)

WEDM is suitable for creating complex shapes and features with high precision and minimal material loss.[11][24][25]

- Objective: To cut intricate or irregular patterns.
- Materials and Equipment:
 - Wire EDM machine.
 - Molybdenum or zinc-coated brass wire (typically ~0.2mm diameter).[11][26]
 - Dielectric fluid (deionized water or oil).[26]
- Protocol:
 - Ensure the SmCo workpiece is electrically conductive (sintered SmCo is suitable).
 - Secure the unmagnetized workpiece in the EDM machine's fixture, submerged in the dielectric fluid.
 - Program the desired cutting path into the CNC controller.

- Initiate the process. The machine will feed the wire, creating pulsed electrical discharges that erode the material.
- The dielectric fluid cools the workpiece and flushes away eroded particles.[26]
- Note that WEDM is a slower process compared to grinding but offers higher precision for complex geometries.[11]

4.3 Laser Machining

Ultrashort-pulse lasers (femtosecond or picosecond) can be used for micro-machining SmCo magnets with high precision and minimal thermal damage.[27]

- Objective: To create micro-features and complex geometries with minimal heat-affected zones.
- Materials and Equipment:
 - Femtosecond or picosecond laser system.
 - Inert gas shielding (e.g., Argon) to prevent oxidation.[28]
- Protocol:
 - Mount the SmCo workpiece in a chamber with a controlled atmosphere.
 - Purge the chamber with an inert gas like argon to minimize oxidation during ablation.[28]
 - Program the laser scanning path and parameters (laser power, scanning speed, pulse duration).
 - The laser precisely ablates the material with minimal heat transfer to the surrounding area, preserving the magnet's microstructure and magnetic properties.[27]
 - This technique is ideal for applications requiring features with sub-10 μm resolution.[27]

The decision-making process for selecting the appropriate machining technique is visualized in the diagram below.

Decision tree for selecting a machining method.

Post-Machining Handling

- Cleaning: Thoroughly clean the machined parts to remove any residual coolant and machining debris.
- Inspection: Visually inspect the magnets for any cracks, chips, or other defects that may have occurred during machining. Sintered magnets may have inherent fine line cracks or pores; cracks are generally acceptable if they do not exceed 50% of the pole surface.[11]
- Magnetization: If machined in an unmagnetized state, the final step is magnetization. This requires a very strong magnetic field to achieve saturation.[7][8] It is often recommended to magnetize the components after they have been assembled into the final device to avoid handling difficulties and potential damage.[7][11]
- Storage: Store SmCo magnets in a low-humidity, mild-temperature environment.[29] Keep them in clean, closed containers to prevent the accumulation of ferrous debris.[29] When storing magnetized parts, arrange them in an attracting configuration with spacers to neutralize the external magnetic field.[29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stanfordmagnets.com [stanfordmagnets.com]
- 2. Temperature Resilience: The Exceptional Thermal Stability of Sintered Samarium Cobalt - Ningbo Ketian Magnet CO.,LTD. [ktmagnet.com]
- 3. magnetexpert.com [magnetexpert.com]
- 4. Samarium–cobalt magnet - Wikipedia [en.wikipedia.org]
- 5. first4magnets.com [first4magnets.com]
- 6. buymagnets.com [buymagnets.com]

- 7. stanfordmagnets.com [stanfordmagnets.com]
- 8. Samarium Cobalt Magnets | Custom Rare Earth SmCo Magnets [intemag.com]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. osti.gov [osti.gov]
- 11. kenenghardware.com [kenenghardware.com]
- 12. armsmag.com [armsmag.com]
- 13. cndailymag.com [cndailymag.com]
- 14. first4magnets.com [first4magnets.com]
- 15. stanfordmagnets.com [stanfordmagnets.com]
- 16. supermagnete.de [supermagnete.de]
- 17. e-magnetsuk.com [e-magnetsuk.com]
- 18. advancedmagnets.com [advancedmagnets.com]
- 19. mm.digikey.com [mm.digikey.com]
- 20. first4magnets.com [first4magnets.com]
- 21. fishersci.es [fishersci.es]
- 22. info.eaglesuperabrasives.com [info.eaglesuperabrasives.com]
- 23. Choosing the right cooling lubricant | UNITED GRINDING [grinding.ch]
- 24. mmrobotics.mech.utah.edu [mmrobotics.mech.utah.edu]
- 25. US20130043218A1 - Multi-wire cutting for efficient magnet machining - Google Patents [patents.google.com]
- 26. dextermag.com [dextermag.com]
- 27. magnetstek.com [magnetstek.com]
- 28. Magnetization and XRD Studies of Laser Heat Treated SmCo5 Powders | Scientific.Net [scientific.net]
- 29. duramag.com [duramag.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Machining and Handling of Brittle Samarium-Cobalt Magnets]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055056#machining-and-handling-brittle-samarium-cobalt-magnets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com